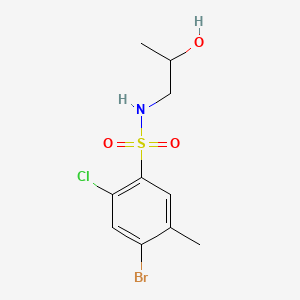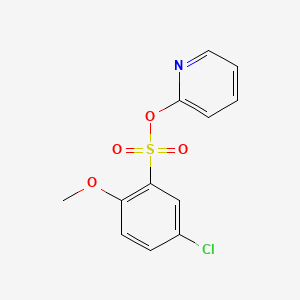
Disperse Blue 54
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disperse Blue 54 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing synthetic fibers such as polyester, nylon, and acrylic. Disperse dyes are characterized by their low water solubility and are typically applied in a finely dispersed form. This compound is known for its vibrant blue color and is widely used in the textile industry.
Preparation Methods
The synthesis of Disperse Blue 54 involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of aniline with phthalic anhydride to form an intermediate compound, which is then subjected to further reactions to produce the final dye. The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the reactions. Industrial production methods often involve large-scale batch processes, where the dye is synthesized in reactors and then purified through filtration and crystallization processes .
Chemical Reactions Analysis
Disperse Blue 54 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium dithionite. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Disperse Blue 54 has several scientific research applications, particularly in the fields of chemistry and materials science It is used as a model compound for studying the dyeing properties of synthetic fibers and the interactions between dyes and fibers In biology, this compound is used as a staining agent for visualizing cellular structures under a microscopeAdditionally, this compound is used in the development of new dyeing techniques and the optimization of dyeing processes in the textile industry .
Mechanism of Action
The mechanism of action of Disperse Blue 54 involves its interaction with the synthetic fibers it is used to dye. The dye molecules penetrate the fibers and form non-covalent bonds with the polymer chains, resulting in the coloration of the fibers. The molecular targets of this compound are the hydrophobic regions of the synthetic fibers, where the dye molecules can easily diffuse and interact with the polymer chains. The pathways involved in the dyeing process include diffusion, adsorption, and fixation of the dye molecules within the fibers .
Comparison with Similar Compounds
Disperse Blue 54 can be compared with other similar disperse dyes, such as Disperse Blue 106 and Disperse Blue 124. These dyes share similar chemical structures and dyeing properties but differ in their specific applications and performance characteristics. For example, Disperse Blue 106 and Disperse Blue 124 are known for their higher prevalence of causing textile dermatitis compared to this compound . The uniqueness of this compound lies in its specific shade of blue and its relatively lower allergenic potential, making it a preferred choice for certain textile applications.
Similar compounds include:
- Disperse Blue 106
- Disperse Blue 124
- Disperse Blue 257
- Disperse Blue 291
Properties
CAS No. |
12217-77-5 |
|---|---|
Molecular Formula |
C20H12N2O6 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




